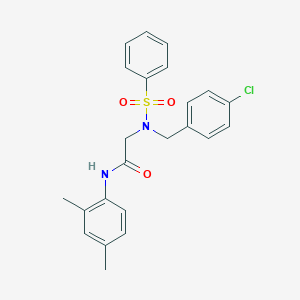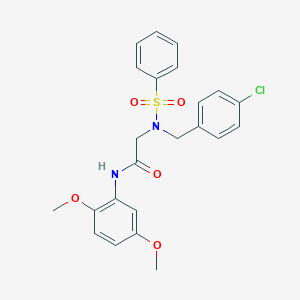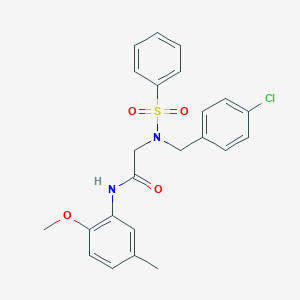![molecular formula C23H18N2O4S2 B301018 Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301018.png)
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages, inhibit the growth of various bacterial and fungal strains, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease pathways. However, one limitation is that the compound may have off-target effects or toxicity at high concentrations, which could affect the interpretation of the results.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate. These include:
1. Further elucidation of the compound's mechanism of action and molecular targets.
2. Evaluation of the compound's efficacy and safety in animal models of various diseases.
3. Optimization of the synthesis method to improve yield and purity.
4. Development of novel derivatives or analogs with enhanced biological activities or pharmacokinetic properties.
5. Investigation of the compound's potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-furylcarboxaldehyde, followed by the addition of 2-mercapto-3-methyl-4-oxo-5-thiazolidinecarboxylic acid and methyl iodide. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Propiedades
Nombre del producto |
Methyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate |
|---|---|
Fórmula molecular |
C23H18N2O4S2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-3-methyl-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H18N2O4S2/c1-25-21(26)19(14-17-12-13-20(29-17)30-18-6-4-3-5-7-18)31-23(25)24-16-10-8-15(9-11-16)22(27)28-2/h3-14H,1-2H3/b19-14-,24-23? |
Clave InChI |
HFYQSBYYCBNFJD-NEJLURDOSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
